3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide

Catalog No.
S11380961
CAS No.
M.F
C20H18FN5O2
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,...

Product Name

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide

IUPAC Name

3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C20H18FN5O2/c1-12-14(5-6-17(27)23-11-13-7-9-22-10-8-13)20(28)26-19(24-12)18-15(21)3-2-4-16(18)25-26/h2-4,7-10,25H,5-6,11H2,1H3,(H,23,27)

InChI Key

DQMWANQLRAUAII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCC4=CC=NC=C4

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide is a complex organic compound notable for its unique structural characteristics. The compound features a pyrimidoindazole core, which is fused with a fluorinated moiety and a pyridine group. This intricate structure not only enhances its potential applications in medicinal chemistry but also makes it a subject of interest in material science. The presence of the fluorine atom is particularly significant, as it can influence the compound's biological activity and chemical reactivity.

, which are essential for its functionalization and application in different fields:

  • Oxidation: This can be performed using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxo derivatives.
  • Reduction: Reduction reactions can be conducted using lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
  • Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions, expanding the diversity of derivatives that can be synthesized from this compound.

Research indicates that compounds similar to 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide exhibit significant biological activities. These may include:

  • Antiviral properties: Some derivatives have shown effectiveness against viral infections, particularly in the context of hepatitis B virus treatment.
  • Anticancer effects: The structural components may contribute to cytotoxicity against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrimidoindazole core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the fluorine atom: This step often utilizes fluorination reagents such as N-fluorobenzenesulfonimide or Selectfluor.
  • Attachment of the pyridine moiety: This is typically accomplished via coupling reactions, such as Suzuki-Miyaura cross-coupling reactions using palladium catalysts.

These synthetic routes are critical for producing the compound in sufficient yields for research and application.

The applications of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide span several fields:

  • Medicinal Chemistry: Due to its potential antiviral and anticancer properties, it is being explored as a lead compound for drug development.
  • Material Science: The unique structural features may lend themselves to applications in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in viral replication or cancer cell proliferation. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3-(10-fluoro-2-methyl-4-oxo-pyrimido[1,2-b]indazole)Lacks the pyridine moietyModerate antiviral activity
N-(pyridin-2-ylmethyl)propanamideSimilar amide structureAnticancer properties
3-(10-chloro-pyrimido[1,2-b]indazole)Chlorine instead of fluorinePotentially lower efficacy than fluorinated analogs

Uniqueness

The uniqueness of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide lies in its combination of a fluorinated pyrimidoindazole core and a pyridine moiety. This combination may enhance its biological activity compared to similar compounds that lack these specific features. Additionally, the presence of both electron-withdrawing (fluorine) and electron-donating (pyridine) groups allows for unique interactions within biological systems, making it a promising candidate for further research and development.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

379.14445300 g/mol

Monoisotopic Mass

379.14445300 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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